molecular formula C8H11NOS B12860385 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone

Cat. No.: B12860385
M. Wt: 169.25 g/mol
InChI Key: BQJIBYZYZPGPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is a pyrrole derivative characterized by a methyl group at position 4, a methylthio (-SCH₃) group at position 2, and an acetyl group at position 3 of the pyrrole ring. Pyrrole derivatives are renowned for their aromaticity, electron-rich nature, and versatility in synthetic modifications, making them valuable scaffolds for drug discovery . The methylthio substituent introduces sulfur-based functionality, which may enhance lipophilicity and influence intermolecular interactions compared to oxygen- or nitrogen-containing analogs .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(4-methyl-2-methylsulfanyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C8H11NOS/c1-5-4-9-8(11-3)7(5)6(2)10/h4,9H,1-3H3

InChI Key

BQJIBYZYZPGPII-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-methyl-2-(methylthio)pyrrole with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biochemical pathways and enzyme activities, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

  • 1-(4-Methyl-1H-pyrrol-3-yl)ethanone (CAS 18818-30-9): Lacks the methylthio group at position 2, featuring only a methyl group at position 4. This simpler structure exhibits reduced steric hindrance and altered electronic properties compared to the target compound .
  • 1-(4-(4-Methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone (CAS 127327-07-5): Substitutes position 4 with a 4-methoxyphenyl group, introducing aromaticity and electron-donating effects absent in the target compound .
  • 3-Acetylpyrrole (1-(1H-pyrrol-3-yl)ethanone): The base structure without methyl or methylthio groups, highlighting the impact of substituents on reactivity and stability .

Heterocyclic Variants

  • 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0): Replaces the pyrrole ring with a pyrimidine ring, altering aromaticity and hydrogen-bonding capabilities .
  • Thiazole Derivatives (e.g., 1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone): Thiazole rings incorporate sulfur and nitrogen, conferring distinct electronic properties and bioactivity compared to pyrrole-based compounds .

Physicochemical Properties

Compound Melting Point (°C) Key IR Absorptions (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound* Not reported ~1650 (C=O) SCH₃: ~2.1–2.5; Acetyl CH₃: ~2.4
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone 104–106 1651 (C=O) CH₃: 2.10, 2.42; Aromatic: 7.31–7.50
1-[1-(4-Methoxyphenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl]ethanone 89–91 1645 (C=O) OCH₃: 3.86; Aromatic: 7.01–7.38
1-(4-Methyl-1H-pyrrol-3-yl)ethanone Not reported ~1650 (C=O) CH₃: ~2.4; Pyrrole H: ~6.6–7.0

*Predicted based on analogs.

Key Differentiators and Implications

Methylthio vs. Methyl/Aryl Groups : The -SCH₃ group increases lipophilicity (logP) and may improve membrane permeability in drug design compared to polar substituents like -OCH₃ .

Spectroscopic Signatures : Distinctive NMR signals for -SCH₃ (~2.1–2.5 ppm) and IR stretches for C=S (~600–700 cm⁻¹) aid in structural characterization .

Biological Activity

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone, with the CAS number 1213662-44-2, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NOS. Its structure features a pyrrole ring with a methylthio group and an ethanone moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies indicate that compounds structurally related to this compound exhibit significant antitumor activity. For instance, molecular modeling and screening have shown that similar compounds can inhibit key protein kinases involved in cancer progression, such as JAK3 and NPM1-ALK. In vitro assays demonstrated IC50 values ranging from 0.25 to 0.78 μM against these targets, suggesting strong potential for therapeutic applications in oncology .

Antimicrobial Properties

The compound's antimicrobial efficacy has been evaluated against various pathogens. While specific data on this compound is limited, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these pathogens were reported as low as 0.98 μg/mL for structurally analogous compounds .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Protein Kinases : The compound may interfere with signaling pathways critical for cell proliferation and survival in cancer cells.
  • Antimicrobial Action : It may disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to cell death.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies revealed that certain derivatives exhibit preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts, indicating selective toxicity towards cancerous cells .

Comparative Analysis Table

CompoundTargetIC50 (μM)Activity Type
This compoundJAK30.36Antitumor
This compoundNPM1-ALK0.54Antitumor
Related CompoundMRSA0.98 μg/mLAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.